molecular formula C14H21NO5S B1488401 tert-Butyl 3-((tosyloxy)amino)propanoate CAS No. 1816254-59-7

tert-Butyl 3-((tosyloxy)amino)propanoate

Cat. No.: B1488401
CAS No.: 1816254-59-7
M. Wt: 315.39 g/mol
InChI Key: OAVFMYXBRBJEQM-UHFFFAOYSA-N
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Description

tert-Butyl 3-((tosyloxy)amino)propanoate: is an organic compound that features a tert-butyl ester group and a tosyloxyamino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((tosyloxy)amino)propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The resulting tert-butyl 3-aminopropanoate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to form the tosyloxyamino derivative .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Reduction Reactions: The compound can undergo reduction reactions where the tosyloxy group is removed, often using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Pyridine, amines, thiols.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Substitution: Formation of new amines or thiols.

    Reduction: Formation of the corresponding amine.

    Hydrolysis: Formation of 3-aminopropanoic acid and tert-butanol.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((tosyloxy)amino)propanoate involves the reactivity of the tosyloxy group, which can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

  • tert-Butyl 3-(3-aminopropoxy)propanoate
  • tert-Butyl carbamate

Comparison: tert-Butyl 3-((tosyloxy)amino)propanoate is unique due to the presence of the tosyloxy group, which provides distinct reactivity compared to similar compounds like tert-Butyl 3-(3-aminopropoxy)propanoate and tert-Butyl carbamate. The tosyloxy group allows for specific substitution reactions that are not possible with the other compounds .

Properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonyloxyamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)20-15-10-9-13(16)19-14(2,3)4/h5-8,15H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFMYXBRBJEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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